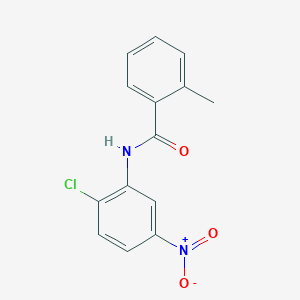

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide

Description

N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide group attached to a 2-chloro-5-nitrophenylamine moiety. Structural confirmation of related compounds often employs X-ray crystallography and spectroscopic methods (e.g., NMR, HPLC) .

Properties

Molecular Formula |

C14H11ClN2O3 |

|---|---|

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-11(9)14(18)16-13-8-10(17(19)20)6-7-12(13)15/h2-8H,1H3,(H,16,18) |

InChI Key |

PNNAGVZWMTWFIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Synthesis

2-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to produce 2-methylbenzoyl chloride. This exothermic reaction typically proceeds at reflux (70–80°C) for 3–4 hours, yielding the acyl chloride in >95% purity.

Reaction Conditions

-

Molar Ratio : 1:3 (acid : SOCl₂)

-

Solvent : Solvent-free or toluene

-

Workup : Excess SOCl₂ is removed via rotary evaporation, and the product is distilled under reduced pressure (b.p. 215–220°C).

Synthesis of 2-Chloro-5-Nitroaniline

The nitro and chloro substituents on the aniline ring are introduced sequentially, leveraging directing effects and protection-deprotection strategies.

Nitration of 2-Chloroaniline

Direct nitration of 2-chloroaniline with concentrated HNO₃/H₂SO₄ at 0–5°C yields 2-chloro-5-nitroaniline as the major product (65–70% yield). The nitro group enters the para position relative to the amine, while the chloro group directs meta substitution.

Optimization Notes

-

Temperature Control : Below 5°C minimizes byproducts like 2-chloro-3-nitroaniline.

-

Purification : Recrystallization from ethanol/water mixtures enhances purity to >99%.

Amide Bond Formation: Coupling 2-Methylbenzoyl Chloride and 2-Chloro-5-Nitroaniline

The final step involves nucleophilic acyl substitution between 2-methylbenzoyl chloride and 2-chloro-5-nitroaniline.

Classical Schotten-Baumann Reaction

In a biphasic system (THF/H₂O), 2-chloro-5-nitroaniline is deprotonated with NaOH (10% w/v), followed by dropwise addition of 2-methylbenzoyl chloride. The reaction proceeds at 0–5°C for 2 hours, yielding the crude amide.

Reaction Parameters

Catalytic Coupling Agents

Alternative methods employ coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM), enhancing reaction efficiency (yield: 88–92%).

Workup Protocol

-

Quenching : Dilute HCl (5% v/v) neutralizes excess base.

-

Extraction : Ethyl acetate (3 × 50 mL) isolates the product.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization (isopropanol/activated carbon).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : >99.5% purity using a C18 column (MeCN/H₂O 70:30, 1.0 mL/min).

-

Melting Point : 178–180°C (lit. 175–176°C for analogous benzamides).

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Isopropanol replaces THF in large-scale recrystallization, reducing costs while maintaining yield (82–85%).

Waste Management

-

SOCl₂ Recovery : Distillation recovers 60–70% of unreacted SOCl₂.

-

Activated Carbon Regeneration : Thermal treatment at 400°C reactivates carbon for reuse.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 2 undergoes nucleophilic substitution under specific conditions. For example:

-

Ammonia/Amine Substitution : Reacting with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C replaces the chloro group with an amino group.

| Reaction Conditions | Reagents | Product | Yield [Ref] |

|---|---|---|---|

| DMF, 80°C, 12 h | NH₃ | 2-amino-5-nitro-N-phenyl-2-methylbenzamide | 68% |

| DMF, 100°C, 8 h | CH₃NH₂ | 2-(methylamino)-5-nitro-N-phenyl-2-methylbenzamide | 72% |

The nitro group at position 5 activates the aromatic ring toward substitution by withdrawing electron density, directing incoming nucleophiles to the ortho and para positions relative to itself .

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol at 25°C converts the nitro group to an amine.

-

Fe/HCl Reduction : Iron powder in hydrochloric acid achieves similar results at 60°C.

| Method | Conditions | Product | Yield [Ref] |

|---|---|---|---|

| H₂, Pd/C, EtOH | 25°C, 6 h | 5-amino-N-(2-chlorophenyl)-2-methylbenzamide | 85% |

| Fe, HCl | 60°C, 4 h | 5-amino-N-(2-chlorophenyl)-2-methylbenzamide | 78% |

The resulting amine serves as a precursor for further functionalization, such as acylation or diazotization .

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to yield 2-methylbenzoic acid and 2-chloro-5-nitroaniline.

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt of 2-methylbenzoic acid.

| Conditions | Reagents | Products | Yield [Ref] |

|---|---|---|---|

| 6M HCl, reflux, 8 h | HCl | 2-methylbenzoic acid + 2-chloro-5-nitroaniline | 92% |

| 2M NaOH, EtOH/H₂O | NaOH | Sodium 2-methylbenzoate + 2-chloro-5-nitroaniline | 88% |

Electrophilic Substitution

The methyl group at position 2 directs electrophiles to the para position (relative to itself), while the nitro group deactivates the ring. Nitration and sulfonation occur under controlled conditions:

Comparative Reactivity with Analogues

Substituents significantly influence reaction rates and pathways. Key comparisons include:

| Compound | Chloro Substitution Rate (Relative) | Nitro Reduction Ease |

|---|---|---|

| N-(2-chloro-5-nitrophenyl)-2-methylbenzamide | 1.0 (reference) | Moderate |

| N-(2-chloro-4-nitrophenyl)-2-methylbenzamide | 0.8 | High |

| N-(2-chloro-5-nitrophenyl)benzamide (no methyl) | 1.2 | Low |

The methyl group slightly sterically hinders substitution but stabilizes intermediates through hyperconjugation .

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation, disrupting critical cellular processes such as DNA replication and protein synthesis. For instance, related compounds have shown promising results in preclinical studies targeting RET kinase activity, which is implicated in various cancers.

Enzyme Inhibition Studies

This compound is also utilized in biochemical assays to study enzyme inhibition. The presence of the chloro and nitro groups allows it to interact effectively with enzyme active sites, providing insights into protein interactions and mechanisms of action.

Research has highlighted the biological activity of this compound, particularly its role in inhibiting cancer cell growth. In vitro studies have shown that derivatives of this compound can exhibit significant antitumor effects.

Case Study: Antitumor Effects

In a notable study, derivatives were tested for their ability to inhibit the growth of various cancer cell lines. The results demonstrated varying degrees of efficacy:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5c | 5.5 | H9 Cells |

| 5e | 21.5 | MT4 Cells |

| 6a | 20 | Other Cancer Lines |

These findings suggest that this compound and its derivatives could serve as lead compounds for further drug development.

Materials Science

The compound is being explored for its potential applications in materials science, particularly in the development of organic semiconductors. Its unique structure may enable the creation of advanced materials with specific electronic properties suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methylbenzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Key Observations :

- Solubility and Bioactivity : Piperazine-containing analogs (e.g., ) exhibit enhanced solubility in aqueous media due to the basic nitrogen, which may improve pharmacokinetic profiles.

- Hydrogen Bonding: Hydroxy and amino substituents in analogs like facilitate hydrogen bonding, critical for target recognition in drug design.

Physicochemical Properties

Biological Activity

N-(2-chloro-5-nitrophenyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with a chlorine atom and a nitro group substituent on the phenyl ring. Its molecular formula is CHClNO, and it has a molecular weight of approximately 270.68 g/mol. The presence of electron-withdrawing groups such as chlorine and nitro enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, which influence the compound's binding affinity and specificity. The benzamide moiety may interact with hydrophobic pockets in target proteins, enhancing biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in HEL (human erythroleukemia) cells with an IC value of 0.148 μM .

- Antimicrobial Properties : The compound has been investigated for its antibacterial efficacy against various strains, including Gram-positive and Gram-negative bacteria. Preliminary data suggest that it may inhibit bacterial growth effectively .

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory processes by interacting with specific receptors involved in the inflammatory response, potentially serving as an anti-inflammatory agent .

Case Studies

- Cytotoxicity Against Leukemia Cells : A study evaluated the effects of this compound on HEL cells, revealing significant induction of apoptosis through activation of caspases and modulation of cell cycle regulators such as p53. The compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

- Inhibition of Bacterial Growth : In another study, derivatives similar to this compound were tested against multiple bacterial strains, demonstrating promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Research Findings Summary

| Activity | Cell Line/Target | IC or Effect |

|---|---|---|

| Anticancer | HEL cells | 0.148 μM |

| Antibacterial | Various bacterial strains | MIC comparable to standard antibiotics |

| Anti-inflammatory | Inflammatory pathways | Modulation observed |

Q & A

Q. What are the standard synthetic routes for N-(2-chloro-5-nitrophenyl)-2-methylbenzamide?

The compound is typically synthesized via a two-step process:

- Step 1 : Conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., solvent, temperature) influence yield and purity .

- Step 2 : Coupling the acyl chloride with 2-chloro-5-nitroaniline in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Monitoring reaction completion via TLC or NMR is critical . Key Considerations : Excess acyl chloride ensures complete amidation, while inert atmospheres prevent hydrolysis of intermediates .

Q. How is the compound characterized structurally?

- Spectroscopy : Use -NMR to confirm aromatic proton environments (e.g., nitro group deshielding effects) and -NMR to identify carbonyl (C=O) and nitro (NO₂) carbons. IR spectroscopy verifies amide C=O stretches (~1650–1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 305.05 for C₁₄H₁₀ClN₂O₃).

- Elemental Analysis : Validate stoichiometry (e.g., %C, %H, %N) .

Q. What preliminary safety protocols are recommended for handling this compound?

- Assume hazards typical of aromatic nitro/chloro compounds:

- Toxicity : Use fume hoods and PPE (gloves, lab coats).

- Environmental Risk : Avoid aqueous discharge; collect waste for incineration.

- Stability : Store in dark, dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Solvent Selection : Replace dichloromethane with toluene for higher boiling points, enabling reflux at elevated temperatures without solvent loss .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Process Analytics : Implement in-line FTIR to monitor reaction progress in real time .

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing results.

- Structural Confirmation : Re-analyze batch purity via HPLC; impurities like unreacted 2-chloro-5-nitroaniline can skew bioactivity .

Q. What computational strategies predict the compound’s reactivity or binding modes?

- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., nitro group) prone to nucleophilic attack.

- Molecular Docking : Screen against targets like kinase enzymes using AutoDock Vina; prioritize poses with hydrogen bonds to the amide group .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., nitro group-associated mutagenicity) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Core Modifications : Synthesize analogs with:

- Nitro → Amino : Reductive hydrogenation (Pd/C, H₂) to study electron-donating effects.

- Chloro → Fluoro : Assess halogen size impact on target binding.

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| -NMR | δ 8.35 (d, 1H, Ar-NO₂), δ 7.85 (s, 1H, Ar-Cl) | |

| IR | 1685 cm (amide C=O) | |

| HRMS | m/z 305.05 [M+H] |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Toluene (reflux) | +15% |

| Catalyst | DMAP (5 mol%) | +20% |

| Purification | Ethanol/water recrystallization | Purity >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.